Bimesityl

Catalog No.
S1916864
CAS No.
4482-03-5
M.F
C18H22
M. Wt
238.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bimesityl

CAS Number

4482-03-5

Product Name

Bimesityl

IUPAC Name

1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)benzene

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

InChI

InChI=1S/C18H22/c1-11-7-13(3)17(14(4)8-11)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

CWPWAQJHDDRCKP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2C)C)C)C

Crystal Engineering and Supramolecular Chemistry

Bimesityl serves as a valuable building block in crystal engineering due to its ability to self-assemble into well-defined structures. Scientists exploit this property to design and synthesize new materials with desired properties like porosity and fluorescence []. Bimesityl's rigid core helps create robust frameworks, while its functional groups can be modified to interact with specific guest molecules, leading to the development of functional crystals for applications in sensing and catalysis [].

Bimesityl, chemically known as 1,3-bis(1-methylethyl)benzene, is a symmetrical organic compound characterized by two mesityl groups attached to a central carbon atom. Its molecular formula is C15_{15}H18_{18}, and it features a unique structure that contributes to its interesting chemical properties. Bimesityl is primarily derived from mesitylene through oxidative coupling reactions, which enhance its stability and reactivity in various chemical processes.

  • Oxidative Coupling: The primary method of synthesizing bimesityl is through the oxidation of mesitylene, typically using ferric chloride as an oxidizing agent. This reaction leads to the formation of bimesityl and can be represented as follows:
    Mesitylene+OxidantBimesityl\text{Mesitylene}+\text{Oxidant}\rightarrow \text{Bimesityl}
  • Electro

The biological activity of bimesityl has been explored in various studies, particularly in the context of its derivatives. Some findings indicate that bimesityl-based compounds exhibit potential pharmacological effects, including:

  • Antioxidant Properties: Certain derivatives of bimesityl have shown promising antioxidant activity, which may contribute to protective effects against oxidative stress in biological systems.
  • Catalytic Activity: Bimesityl derivatives have been investigated for their role as catalysts in organic reactions, such as Michael additions, which can have implications in medicinal chemistry .

There are several methods for synthesizing bimesityl:

  • Ferric Chloride Oxidation: This classic method involves the oxidation of mesitylene using ferric chloride under controlled conditions. It is a straightforward approach that yields bimesityl effectively.
  • Electrocatalytic Methods: Recent advancements have introduced electrocatalytic processes that utilize metastructured catalysts to facilitate the oxidative coupling of mesitylene, allowing for more efficient synthesis.
  • Ullmann Coupling Reactions: Bimesityl can also be synthesized through Ullmann-type coupling reactions involving cuprates, which provide a pathway for creating functionalized sulfonic acid derivatives .

Bimesityl has several notable applications across different fields:

  • Materials Science: Due to its unique structural properties, bimesityl is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its twisted structure helps reduce crystallization, enhancing the performance of OLEDs .
  • Catalysis: Bimesityl and its derivatives serve as effective catalysts in organic synthesis, particularly in phase-transfer catalysis and other reactions involving α,β-unsaturated carbonyl compounds .

Interaction studies involving bimesityl focus on its behavior in various chemical environments and with different substrates. Research indicates that bimesityl can engage in complexation with metal ions and other organic molecules, influencing its reactivity and stability. These interactions are crucial for understanding its catalytic properties and potential applications in coordination chemistry.

Bimesityl shares structural similarities with several compounds, but it possesses unique characteristics that set it apart:

CompoundStructure CharacteristicsUnique Features
MesityleneContains three methyl groupsPrecursor to bimesityl; less stable than bimesityl
BiphenylTwo phenyl groupsLacks the bulky mesityl substituents
1,3-DimethylbenzeneTwo methyl groups on benzeneLess sterically hindered compared to bimesityl
1,3-Bis(2-methylpropyl)benzeneSimilar branchingDifferent alkyl substituents affecting reactivity

Bimesityl's unique twisted structure and steric hindrance from its bulky substituents contribute to its distinct chemical behavior and applications compared to these similar compounds.

XLogP3

5.7

Wikipedia

2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl

Dates

Modify: 2023-08-16

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